2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate
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Overview
Description
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate is a useful research compound. Its molecular formula is C26H23N3O3S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications
PPARgamma Agonists Development
- Researchers have explored derivatives of 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl as potent and selective PPARgamma agonists, focusing on the phenyl alkyl ether moiety. These derivatives demonstrate improved aqueous solubility and potential applications in drug development (Collins et al., 1998).
Spectroscopic Characterization and Crystallography
- Spectroscopic features and molecular structure of closely related compounds have been studied using X-ray analysis, NMR spectroscopy, and vibrational spectroscopy, contributing valuable insights into their molecular properties and potential applications (Al-Harthy et al., 2019).
Synthesis and Anticancer Activity
- Various derivatives, including those with 4-methylpiperazin-1-yl substituents, have been synthesized and evaluated for their anticancer activities. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Konovalenko et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-28-13-15-29(16-14-28)26-27-22-12-11-21(17-23(22)33-26)32-25(31)20-9-7-19(8-10-20)24(30)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJSUMDQIBKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.